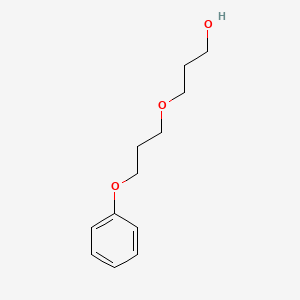
3-(3-Phenoxypropoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Phenoxypropoxy)propan-1-ol is an organic compound with the molecular formula C12H18O3. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether but has limited solubility in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Phenoxypropoxy)propan-1-ol can be synthesized through the reaction of phenol with 3-chloropropanol. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, allowing it to act as a nucleophile and attack the electrophilic carbon in 3-chloropropanol. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(3-Phenoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or hydrocarbons.
Substitution: Forms various substituted derivatives depending on the reagent used.
科学研究应用
3-(3-Phenoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-(3-Phenoxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3-Phenoxy-1-propanol: Similar structure but lacks the additional propoxy group.
3-Phenylpropan-1-ol: Contains a phenyl group instead of a phenoxy group.
2-Phenoxyethanol: Shorter carbon chain and different functional group arrangement
Uniqueness
3-(3-Phenoxypropoxy)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its extended carbon chain and phenoxy group make it suitable for various specialized applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
5457-73-8 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
3-(3-phenoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O3/c13-8-4-9-14-10-5-11-15-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI 键 |
KXSXYMFBORCGQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCCOCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


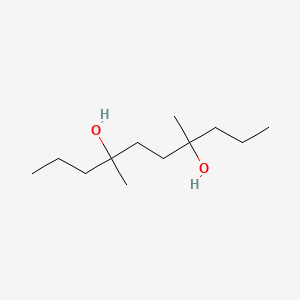
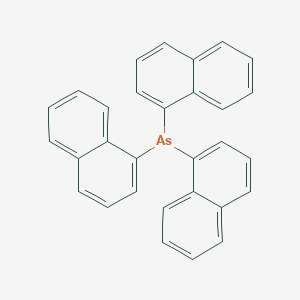
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
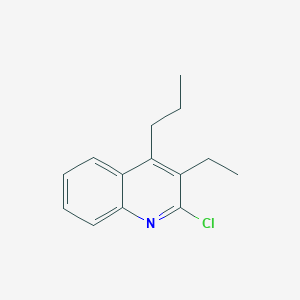
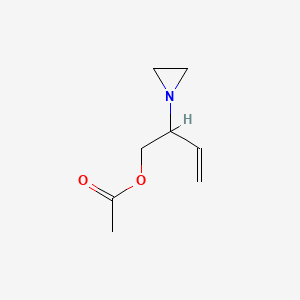
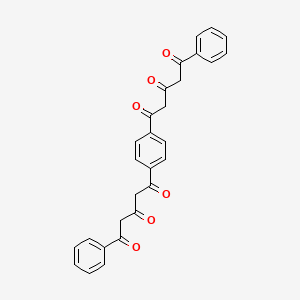
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
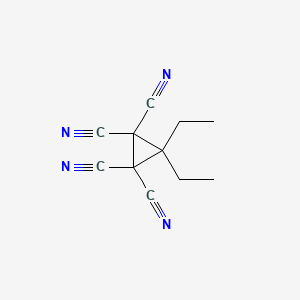
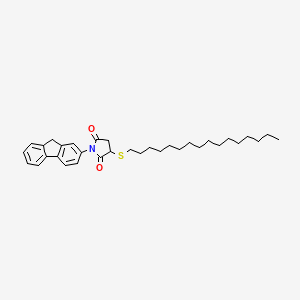
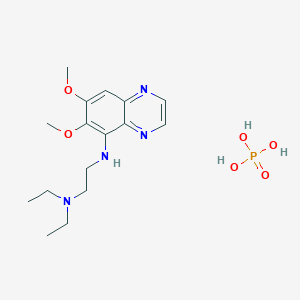
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
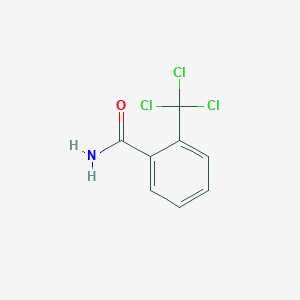
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
